molecular formula C17H21N3O4 B1667805 BRL-44408 maleate CAS No. 681806-46-2

BRL-44408 maleate

Cat. No. B1667805
M. Wt: 331.4 g/mol
InChI Key: DDIQGSUEJOOQQQ-BTJKTKAUSA-N
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Description

BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has Ki values of 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively . It increases hippocampal noradrenalin release following systemic administration .


Molecular Structure Analysis

The molecular weight of BRL-44408 maleate is 331.37 . The chemical formula is C17H21N3O4 . The compound is a solid and its color ranges from light brown to brown .


Physical And Chemical Properties Analysis

BRL-44408 maleate is a solid compound with a color ranging from light brown to brown . It is soluble in water up to 100 mM . The compound has a molecular weight of 331.37 and a chemical formula of C17H21N3O4 .

Scientific Research Applications

  • Respiratory and Inflammatory Diseases :

    • BRL-44408 maleate has been studied for its potential to attenuate acute lung injury. In a rat model of acute respiratory distress syndrome (ARDS), pre-administration of this compound significantly reduced histological injury, macrophage infiltration, inflammatory response, and lung tissue wet/dry ratio. Its effects were linked to the inhibition of key signaling molecules such as ERK1/2, p38MAPK, and p65 (Cong et al., 2020).
    • Another study explored the effects of BRL-44408 maleate on lipopolysaccharide (LPS)-induced acute lung injury in mice. The study found that pre-treatment with this antagonist alleviated lung injury, reduced inflammatory markers, and inhibited the up-regulation of signaling pathways involved in inflammation (Lyu et al., 2018).
  • Sepsis and Systemic Inflammation :

    • Research indicates that BRL-44408 maleate can inhibit inflammatory responses and reduce organ injury in sepsis. Administration of this compound in sepsis-induced rats significantly reduced serum levels of proinflammatory cytokines, chemokines, liver enzymes, and lactate, while also decreasing levels of these markers in the gut (Zhang et al., 2010).
  • Neurobiological Applications :

    • BRL-44408 maleate has been examined for its antidepressant- and analgesic-like activity through selective α2A-adrenoceptor antagonism. Preclinical studies showed that this compound elevated extracellular concentrations of norepinephrine and dopamine in the rat cortex, indicating its potential as a treatment strategy for mood disorders and visceral pain (Dwyer et al., 2010).
  • Pharmacology and Drug Development :

    • The compound has been used as a reference in the development of new drugs, particularly in the context of glau
    aucoma treatment. Its comparison with other compounds in research has helped in understanding the efficacy and mechanisms of potential therapeutic agents .
  • Other Applications :
    • Studies have explored the role of BRL-44408 maleate in different physiological and pathological conditions, demonstrating its versatility as a research tool. For instance, its role in neurogenesis and the modulation of neurotransmitter release has been investigated in various contexts (Wang et al., 2017).

Future Directions

There are several potential future directions for research on BRL-44408 maleate. It has been found to have antidepressant and analgesic activity , and it also improves cecal ligation puncture (CLP)-induced acute lung injury . These findings suggest potential therapeutic applications for BRL-44408 maleate in treating depression, pain, and acute lung injury.

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQGSUEJOOQQQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRL-44408 maleate

CAS RN

681806-46-2
Record name BRL-44408 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-44408 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
Z Cong, D Li, Y Tao, X Lv, X Zhu - Journal of Cellular …, 2020 - Wiley Online Library
… To more closely study the mechanism of BRL-44408 maleate, we used the rat alveolar … LPS and BRL-44408 maleate to intervene. Pretreatment of BRL-44408 maleate was performed …
Number of citations: 12 onlinelibrary.wiley.com
X Lyu, Z Cong, Y Tao, D Li, X Zhu - Zhonghua wei Zhong Bing ji jiu …, 2018 - europepmc.org
… LPS group were treated with additionally BRL-44408 maleate (5 mg/kg, … Compared with the LPS group, BRL-44408 maleate … CONCLUSIONS:α2A-AR blocker BRL-44408 maleate could …
Number of citations: 4 europepmc.org
F Zhang, R Wu, X Qiang, M Zhou, P Wang - Journal of molecular medicine, 2010 - Springer
… We, therefore, hypothesize that administration of BRL-44408 maleate inhibits inflammatory responses and reduces organ injury in sepsis. To study this, sepsis was induced in male rats …
Number of citations: 52 link.springer.com
M Miksa, P Das, M Zhou, R Wu, W Dong, Y Ji… - PLoS …, 2009 - journals.plos.org
… incubated with NE with or without BRL-44408 maleate, a specific α 2A -AR antagonist, and intraportal infusion of NE for 2 h with or without BRL-44408 maleate was carried out in normal …
Number of citations: 96 journals.plos.org
B Wang, Y Wang, Q Wu, H Huang, S Li - Frontiers in Neuroscience, 2017 - frontiersin.org
… α 2A -ARs antagonist BRL-44408 maleate were systemically … Intraperitoneal injection of yohimbine or BRL-44408 maleate … hypothalamus, and BRL-44408 maleate significantly reversed …
Number of citations: 36 www.frontiersin.org
M Ji, X Zhu, F Liu, G Li, M Tian, J Wu, Y Fan, N Li… - Cytokine, 2012 - Elsevier
… Five hours after CLP, rats received an intraperitoneal injection of BRL-44408 maleate or the same volume of vehicle. Serum levels of TNF-α, IL-6, IL-10, HMGB1, and norepinephrine …
Number of citations: 26 www.sciencedirect.com
YJ Wang, ZX Zuo, C Wu, L Liu, ZH Feng… - Frontiers in molecular …, 2017 - frontiersin.org
… α 2A adrenoceptors by microinfusion of BRL-44408 maleate, a selective α 2A adrenoceptor … after the BRL-44408 maleate infusion (Figure 4A). However, when BRL-44408 maleate was …
Number of citations: 14 www.frontiersin.org
GJM Maestroni, P Mazzola - Journal of neuroimmunology, 2003 - Elsevier
… The selective ARs antagonists ICI 118,551 (β2-AR), betaxolol hydrochloride (β1-AR) and BRL 44408 maleate (α2 A -AR) were purchased from Tocris Cookson, UK. CCL19 and CCL21 …
Number of citations: 126 www.sciencedirect.com
MA Ajakaiye, A Jacob, R Wu, M Zhou, Y Ji… - Biochemical and …, 2011 - Elsevier
… with the specific α 2A -AR antagonist, BRL-44408 maleate [8]. Furthermore, upregulation of … -α and its gene expression was abolished by BRL-44408 maleate treatment [8]. We therefore …
Number of citations: 17 www.sciencedirect.com
L Cobos-Puc, H Aguayo-Morales… - European Journal of …, 2017 - Elsevier
This study has investigated the role of the α 2 -adrenoceptor subtypes involved in the inhibition of the cardiac sympathetic outflow induced by intravenous (iv) infusions of agmatine. …
Number of citations: 1 www.sciencedirect.com

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